N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine
Overview
Description
N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine is a chemical compound with the molecular formula C10H11ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted pyridine ring and a methylalanine moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine, also known as Chlorantraniliprole, is an insecticide that operates by a highly specific biochemical mode of action . It primarily targets the ryanodine receptors (RyRs) in insects . These receptors are critical for muscle contraction .
Mode of Action
Chlorantraniliprole binds and activates insect ryanodine receptors (RyRs) in a selective and potent manner . This activation leads to the opening of calcium ion channels, causing a continuous release of calcium ions stored within the cells . This over-release of calcium ions results in continuous muscle contraction .
Biochemical Pathways
The continuous muscle contraction caused by the over-release of calcium ions leads to paralysis in insects . This paralysis occurs within minutes of the insect ingesting the compound, causing the insect to stop feeding almost immediately . The insect typically dies within 1 to 4 days .
Pharmacokinetics
It is known that chlorantraniliprole is extensively metabolized in insects . The compound’s ADME properties and their impact on bioavailability in humans remain largely unknown.
Result of Action
The primary result of Chlorantraniliprole’s action is the death of the insect due to paralysis . This occurs as a result of the continuous muscle contraction caused by the over-release of calcium ions . In addition to its stomach poison effect, Chlorantraniliprole also has a contact killing effect and can kill insect eggs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorantraniliprole. For example, the compound is safe for birds, bees, and fish, making it particularly suitable for use in rice fields where fish are bred . It is highly toxic to certain aquatic organisms such as large crustaceans . The compound is also stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with ryanodine receptors, which are critical for muscle contraction . This binding results in the activation of these receptors, leading to the depletion of intracellular calcium stores . The interaction with ryanodine receptors is highly selective, showing a differential selectivity for insect receptors over mammalian receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with ryanodine receptors leads to muscle paralysis and death in insects . This effect is due to the depletion of intracellular calcium stores, which disrupts normal cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to ryanodine receptors, activating them and causing the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm . This release of calcium ions triggers a cascade of events leading to muscle contraction and, ultimately, paralysis in insects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under neutral and acidic conditions but hydrolyzes under basic conditions with a half-life of approximately 10 days . Long-term exposure to the compound has been observed to cause sustained muscle paralysis in insects due to prolonged activation of ryanodine receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates ryanodine receptors, leading to muscle paralysis in insects . At higher doses, it can cause toxic effects, including severe muscle damage and death . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes extensive metabolism through processes such as hydroxylation, demethylation, and glucuronidation . These metabolic pathways result in the formation of various metabolites, which are then excreted from the body . The compound’s metabolism is influenced by factors such as dose and duration of exposure .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins . This transport and distribution play a crucial role in determining the compound’s overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the sarcoplasmic reticulum, where it interacts with ryanodine receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to this compartment . The subcellular localization of the compound is essential for its role in muscle contraction and paralysis in insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 2-methylalanine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A related compound with similar structural features but different applications.
Flubendiamide: Another compound with a similar mode of action but used primarily as an insecticide.
Uniqueness
N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine is unique due to its specific combination of a chloro-substituted pyridine ring and a methylalanine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)amino]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-10(2,9(15)16)13-8(14)7-5-6(11)3-4-12-7/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZGPYQITPSXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229860 | |
Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-50-4 | |
Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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